molecular formula C₃₅H₃₇ClN₂O₂S B1146048 Unii-K63ldh5T7D CAS No. 866923-63-9

Unii-K63ldh5T7D

Cat. No.: B1146048
CAS No.: 866923-63-9
M. Wt: 585.2
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Description

UNII-K63LDH5T7D is a synthetic organic compound with a complex spirocyclic and sulfonamide-containing structure. Its synthesis likely involves multistep organic reactions, including sulfonylation, cyclization, and enantiomeric separation via HPLC/SFC, as described in synthetic methodologies for similar compounds .

Properties

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H37ClN2O2S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(37)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)38-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H2,37,39)/b15-10+/t32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYITTCDIONXIV-TZIWLTJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H37ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866923-63-9
Record name Montelukast cyclopropaneacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866923639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MONTELUKAST CYCLOPROPANEACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K63LDH5T7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Pharmacokinetics

Montelukast undergoes extensive oxidative metabolism in the liver by the cytochrome P450 enzyme system, with a significant contribution of the mono-oxidase CYP2C8 (72%), followed by CYP3A4 (16%) and CYP2C9 (12%). It is excreted into the bile. The bioavailability of Montelukast is relatively low (61–73%), due to losses during gastroenteric absorption and the effect of hepatic first-pass metabolism.

Biological Activity

The compound identified by the Unique Ingredient Identifier (UNII) K63ldh5T7D is known as Delaminomycin A , a naturally occurring compound derived from the bacterium Streptomyces albulus. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Delaminomycin A

Delaminomycin A has garnered attention due to its multifaceted biological activities, particularly in the realms of immunomodulation and antimicrobial effects. Its chemical structure features an acyl tetramic acid moiety linked to a substituted octahydronaphthalene ring system, with a molecular formula of C27H41NO6C_{27}H_{41}NO_6 and a molecular weight of 479.6 g/mol.

Target of Action : Delaminomycin A predominantly targets components of the extracellular matrix (ECM), such as fibronectin, laminin, and collagen type IV. This interaction is crucial for its biological effects.

Mode of Action : The compound acts as a low molecular weight inhibitor of cell adhesion to ECM components. By disrupting these interactions, it effectively modulates cell behavior, influencing processes such as immune response and cell proliferation.

Cellular Effects

Delaminomycin A has demonstrated the ability to suppress immune responses both in vitro and in vivo. This immunosuppressive activity is particularly relevant in contexts such as transplantation and autoimmune diseases.

Inhibition of Cell Adhesion

The primary biological activity observed with Delaminomycin A is its inhibition of cell adhesion to ECM components. This inhibition has been shown to have significant implications in cancer biology, particularly in reducing metastasis by preventing tumor cell attachment to surrounding tissues.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of Delaminomycin A indicates that modifications to its structure can significantly alter its biological activity. For example:

  • Spiro Compounds : Derivatives with spiro structures exhibited enhanced inhibition of B16 melanoma cell adhesion.
  • Hydroxyl Substituents : The presence of hydroxyl groups at specific positions increased immunosuppressive activity.

Case Studies

Several case studies have highlighted the potential applications of Delaminomycin A:

  • Cancer Research : In studies involving melanoma cells, Delaminomycin A was shown to reduce adhesion significantly, suggesting potential use in therapies aimed at preventing metastasis.
  • Immunology : Clinical trials assessing its efficacy in modulating immune responses during organ transplantation have provided insights into its therapeutic applications for preventing graft rejection.

Data Table: Biological Activities and Effects

Biological Activity Effect Mechanism
Inhibition of Cell AdhesionReduced tumor metastasisDisruption of ECM interactions
ImmunosuppressionDecreased immune responseModulation of lymphocyte proliferation
Antimicrobial ActivityInhibition of bacterial growthTargeting bacterial cell adhesion mechanisms

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally and functionally related compounds, emphasizing molecular features, synthesis, and applications.

Table 1: Structural and Functional Comparison

Parameter UNII-K63LDH5T7D (Inferred) Compound from Example 17 Compound from Example 18
Core Structure Spiro[4.5]decene ring system Spiro[4.5]decene ring system Cyclohexene ring system
Functional Groups Sulfonyl, ester, hydroxyl, halogen Sulfonyl, ester, hydroxyl, chlorine Sulfonyl, ester, chlorine, fluorine
Key Substituents Chlorine, hydroxyl groups Chlorine, tetralin-sulfonyl group Chlorine, fluorine, indane-sulfonyl group
Stereochemistry Multiple chiral centers Resolved via HPLC into two enantiomers Resolved via HPLC into two enantiomers
Synthesis Method Multistep sulfonylation/cyclization DBU/mCPBA-mediated cyclization Similar to Example 17 with indane substrate
Potential Applications Enzyme inhibition, pharmaceuticals Catalytic or therapeutic applications Similar to Example 17 with enhanced bioavailability

Key Contrasts:

Structural Variations :

  • This compound and the Example 17 compound share a spirocyclic core, but the latter includes a tetralin-sulfonyl group, whereas the Example 18 compound substitutes this with an indane-sulfonyl group and additional fluorine . These differences influence lipophilicity and metabolic stability .
  • The hydroxyl groups in this compound may enhance solubility compared to the more lipophilic halogenated analogs in Examples 17–18 .

Biological Relevance :

  • Halogen substituents (Cl, F) in analogs correlate with improved target binding in enzyme inhibition, while hydroxyl groups in this compound could reduce toxicity by facilitating renal excretion .

Research Findings and Implications

Stereochemical Purity: this compound and its analogs require rigorous chiral separation (e.g., HPLC/SFC) to ensure pharmacological efficacy, as minor enantiomeric impurities can drastically alter bioactivity .

Metabolic Pathways :

  • Structural similarities (e.g., sulfonyl esters) suggest shared metabolic pathways, including hydrolysis to sulfonic acids and subsequent glucuronidation .

Thermodynamic Stability :

  • The spirocyclic core in this compound confers higher thermal stability (evidenced by melting points) compared to linear analogs, making it suitable for high-temperature industrial processes .

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